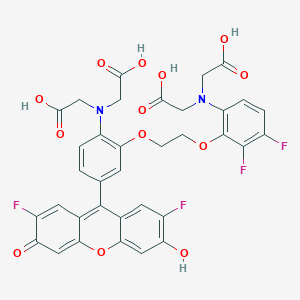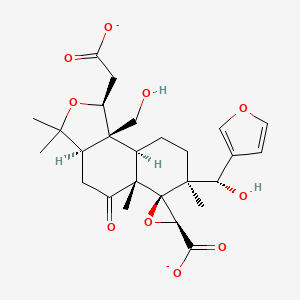
Limonoate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Limonoate(2-) is the dicarboxylate anion of limonoic acid; major species at pH 7.3. It is a conjugate base of a limonoic acid.
Applications De Recherche Scientifique
Citrus Limonoids and Health Benefits
- Bioactivity and Biomedical Prospects: Citrus limonoids, including Limonoate(2-), have shown potential in improving human health as anticancer, cholesterol-lowering, and antiviral agents. These secondary metabolites in citrus fruits were initially studied for their role in citrus bitterness but have since gained attention for their health-promoting properties (Manners, 2007).
Limonoids in Citrus Fruit Metabolism
- Dehydration and Debittering Pathways: A metabolite of Limonoate(2-), 17-dehydrolimonoate A-ring lactone, is identified in citrus fruits and seems to be part of the debittering pathway, suggesting a role in citrus fruit quality (Hsu et al., 1973).
Limonoate Degradation and Juice Debittering
- Enzymatic Debittering: Research on Limonoate dehydrogenase, an enzyme that degrades Limonoate(2-), highlights its use in reducing the bitterness of citrus juices, indicating its potential application in the food industry (Puri et al., 2002).
Potential Medicinal Applications
- Anticancer and Antimicrobial Activities: Limonoids, including Limonoate(2-), exhibit a wide range of biological properties such as anticancer, antibacterial, antifungal, and antiviral activities. They are considered promising candidates for cancer chemoprevention and therapy (Tundis et al., 2014).
Role in Plant Biology and Agriculture
- Protolimonoid Biosynthesis: Studies on limonoid biosynthesis, including compounds like Limonoate(2-), help in understanding plant biology and could lead to the development of crop plants with enhanced insect resistance (Hodgson et al., 2019).
Propriétés
Nom du produit |
Limonoate(2-) |
|---|---|
Formule moléculaire |
C26H32O10-2 |
Poids moléculaire |
504.5 g/mol |
Nom IUPAC |
(1S,2'S,3aR,5aR,6R,7S,9aR,9bR)-1-(carboxylatomethyl)-7-[(S)-furan-3-yl(hydroxy)methyl]-9b-(hydroxymethyl)-3,3,5a,7-tetramethyl-5-oxospiro[1,3a,4,8,9,9a-hexahydrobenzo[e][2]benzofuran-6,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C26H34O10/c1-22(2)15-9-16(28)24(4)14(25(15,12-27)17(35-22)10-18(29)30)5-7-23(3,19(31)13-6-8-34-11-13)26(24)20(36-26)21(32)33/h6,8,11,14-15,17,19-20,27,31H,5,7,9-10,12H2,1-4H3,(H,29,30)(H,32,33)/p-2/t14-,15-,17-,19-,20+,23-,24-,25+,26+/m0/s1 |
Clé InChI |
WOJQWDNWUNSRTA-MSGMIQHVSA-L |
SMILES isomérique |
C[C@]1(CC[C@H]2[C@]([C@@]13[C@H](O3)C(=O)[O-])(C(=O)C[C@@H]4[C@@]2([C@@H](OC4(C)C)CC(=O)[O-])CO)C)[C@H](C5=COC=C5)O |
SMILES canonique |
CC1(C2CC(=O)C3(C(C2(C(O1)CC(=O)[O-])CO)CCC(C34C(O4)C(=O)[O-])(C)C(C5=COC=C5)O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2,6-difluorophenyl)sulfonyl-3-pyrrolidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263402.png)

![N-Benzyl-N-methyl-2-[7,8-dihydro-7-(2-[18F]fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide](/img/structure/B1263405.png)
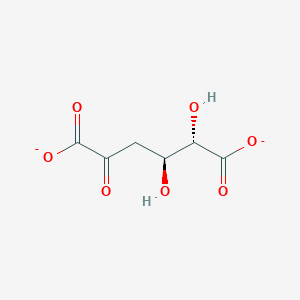
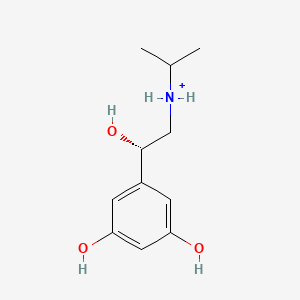
![4,9-Dioxo-1-H-naphth[2.3-D]imidazolium, bromide](/img/structure/B1263409.png)
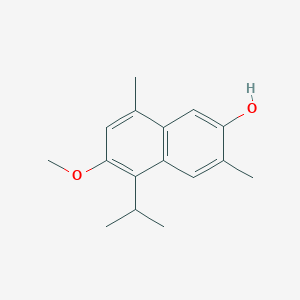

![N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine](/img/structure/B1263415.png)
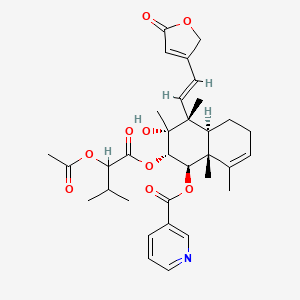

![2-(6-Methoxy-1-Oxo-1,3-Dihydro-2h-Isoindol-2-Yl)-N-[4-(Piperazin-1-Yl)pyridin-3-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B1263420.png)
